An In-depth Technical Guide to 1-Amino-9H-fluoren-9-one (CAS 6344-62-3)
An In-depth Technical Guide to 1-Amino-9H-fluoren-9-one (CAS 6344-62-3)
Introduction: The Strategic Importance of the Fluorenone Scaffold
The fluorene nucleus, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal building block for creating complex, functional molecules. When functionalized, particularly with a ketone at the C9 position to form fluorenone, and an amino group, as in 1-Amino-9H-fluoren-9-one, this scaffold becomes a versatile platform for the development of novel therapeutics and advanced organic materials.[2][3] This guide provides an in-depth technical overview of 1-Amino-9H-fluoren-9-one, from its synthesis and characterization to its reactivity and applications, designed for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 1-Amino-9H-fluoren-9-one.
| Property | Value | Source |
| CAS Number | 6344-62-3 | N/A |
| Molecular Formula | C₁₃H₉NO | N/A |
| Molecular Weight | 195.22 g/mol | N/A |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 118-120 °C | [4] |
| Boiling Point | 406.2 ± 24.0 °C (Predicted) | [4] |
| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in many organic solvents, insoluble in water. | [5] |
Spectroscopic Characterization: A Self-Validating System
The identity and purity of 1-Amino-9H-fluoren-9-one are unequivocally established through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen environments. For 1-Amino-9H-fluoren-9-one, the aromatic protons are deshielded and appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aminophenyl ring are influenced by the electron-donating amino group, leading to characteristic shifts and coupling patterns. The protons on the other aromatic ring are primarily influenced by the electron-withdrawing ketone. The amino group protons themselves typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C9) is significantly deshielded and appears far downfield, typically around 190-200 ppm. The aromatic carbons will appear in the range of 110-150 ppm, with their specific shifts influenced by the amino and carbonyl substituents.
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.
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N-H Stretching: The amino group will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region. A primary amine will typically show two bands corresponding to symmetric and asymmetric stretching.
-
C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl group will be present around 1710-1730 cm⁻¹.[6]
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 1-Amino-9H-fluoren-9-one, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (195.22). Common fragmentation patterns for fluorenones involve the loss of CO (28 Da) and subsequent fragmentation of the aromatic rings.[8]
Synthesis of 1-Amino-9H-fluoren-9-one: A Two-Step Approach
The synthesis of 1-Amino-9H-fluoren-9-one is most reliably achieved through a two-step process starting from the readily available 9-fluorenone: electrophilic nitration followed by reduction of the nitro group.
Step 1: Nitration of 9H-Fluoren-9-one
Causality: The first step involves the electrophilic aromatic substitution of 9-fluorenone to introduce a nitro group. The ketone at C9 is a deactivating group and a meta-director. However, the fluorene ring system's reactivity leads to substitution at various positions. To favor the formation of the 1-nitro isomer, careful control of reaction conditions is necessary.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 9-fluorenone in portions to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 9-fluorenone has completely dissolved, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, primarily 1-nitro-9H-fluoren-9-one, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Reduction of 1-Nitro-9H-fluoren-9-one
Causality: The nitro group is a versatile functional group that can be readily reduced to a primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[9] This method is generally selective for the reduction of nitro groups and is tolerant of other functional groups like ketones.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, suspend 1-nitro-9H-fluoren-9-one in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the suspension with stirring.[9]
-
Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic. This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Amino-9H-fluoren-9-one.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity: A Versatile Synthetic Building Block
1-Amino-9H-fluoren-9-one possesses three key reactive sites: the aromatic rings, the ketone carbonyl group, and the primary amino group. This trifecta of reactivity makes it a highly valuable intermediate in organic synthesis.
-
Reactions of the Amino Group: The primary amino group is a versatile handle for further functionalization.
-
Diazotization: The amino group can be converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium salt can then be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).
-
Amide and Sulfonamide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, it can react with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in the synthesis of many biologically active molecules.
-
Schiff Base Formation: While less common for aromatic amines compared to the reaction of the fluorenone carbonyl with primary amines, under certain conditions, the amino group can participate in condensation reactions.
-
-
Reactions of the Ketone Carbonyl Group:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (9-hydroxyfluorene derivative) using reducing agents such as sodium borohydride (NaBH₄).[10]
-
Wittig and Related Reactions: The carbonyl group can undergo olefination reactions to form substituted 9-alkylidenefluorenes.
-
Condensation Reactions: The carbonyl group readily reacts with primary amines and their derivatives (e.g., hydroxylamine, hydrazine, semicarbazide) to form Schiff bases, oximes, hydrazones, and semicarbazones, respectively.[11]
-
-
Reactions of the Aromatic Rings: The aromatic rings can undergo further electrophilic aromatic substitution, with the position of substitution directed by the activating amino group and the deactivating ketone.
Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of 1-Amino-9H-fluoren-9-one and its derivatives have led to their exploration in several high-impact research areas.
Medicinal Chemistry
The fluorenone scaffold is present in a number of biologically active compounds with a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[2][12] 1-Amino-9H-fluoren-9-one serves as a key starting material for the synthesis of more complex derivatives with enhanced biological activity. For instance, it is a precursor for the synthesis of azafluorenones and other heterocyclic systems that have shown promise as enzyme inhibitors and anticancer agents.[13] The amino group provides a convenient point for attaching various side chains to modulate the pharmacological properties of the molecule. For example, derivatives of 1-Amino-9H-fluoren-9-one have been investigated as potential inhibitors of Mycobacterium tuberculosis InhA and as analogues of the broad-spectrum antiviral agent Tilorone.[5]
Materials Science
Fluorene and fluorenone derivatives are widely used in the field of organic electronics due to their excellent photophysical properties, high thermal stability, and good charge transport characteristics.[3] They are particularly important as blue-light-emitting materials in organic light-emitting diodes (OLEDs). The amino group in 1-Amino-9H-fluoren-9-one can act as an electron-donating group, which can be used to tune the electronic properties of the molecule and create donor-acceptor systems. These systems are crucial for the design of materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By derivatizing the amino group, researchers can fine-tune the HOMO/LUMO energy levels and the charge transport properties of the resulting materials.
Safety and Handling
-
Hazard Identification: 9-Fluorenone is known to cause serious eye irritation. It may also cause skin and respiratory tract irritation. The toxicological properties of 1-Amino-9H-fluoren-9-one have not been fully investigated.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a respirator should be used.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Amino-9H-fluoren-9-one is a strategically important molecule that bridges the worlds of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable building block for the creation of novel compounds with a wide range of functionalities. As research into new therapeutics and advanced organic materials continues to grow, the demand for and applications of this versatile scaffold are poised to expand significantly. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of 1-Amino-9H-fluoren-9-one in their scientific endeavors.
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